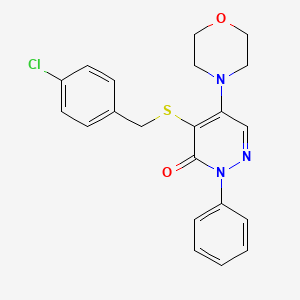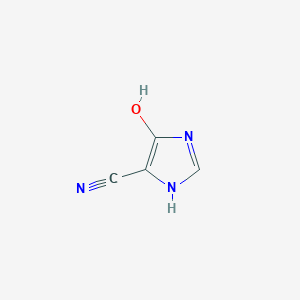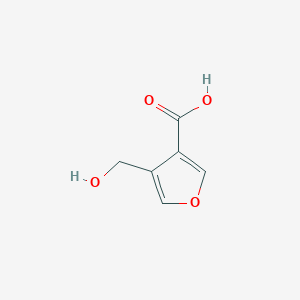![molecular formula C11H11ClN2OS B12908237 3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 749879-14-9](/img/structure/B12908237.png)
3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a chlorobenzyl group and a thioxotetrahydropyrimidinone core
Méthodes De Préparation
The synthesis of 3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the reaction of 2-chlorobenzylamine with a suitable thiourea derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that the compound may possess antimicrobial and anticancer properties, leading to its investigation as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be compared with other similar compounds, such as:
2-Chlorobenzylamine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.
Thioxotetrahydropyrimidinone derivatives: Compounds with similar core structures but different substituents, which may exhibit varying biological activities and chemical properties.
Propriétés
Numéro CAS |
749879-14-9 |
|---|---|
Formule moléculaire |
C11H11ClN2OS |
Poids moléculaire |
254.74 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H11ClN2OS/c12-9-4-2-1-3-8(9)7-14-10(15)5-6-13-11(14)16/h1-4H,5-7H2,(H,13,16) |
Clé InChI |
XKRSXLPUKWOCIG-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=S)N(C1=O)CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)


![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)




